4-(Benzyloxy)phenyl 2,4,5-trimethylbenzene-1-sulfonate
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Overview
Description
4-(Benzyloxy)phenyl 2,4,5-trimethylbenzene-1-sulfonate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, further connected to a trimethylbenzene sulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl 2,4,5-trimethylbenzene-1-sulfonate typically involves the reaction of 4-(benzyloxy)phenol with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the sulfonate ester bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 2,4,5-trimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
4-(Benzyloxy)phenyl 2,4,5-trimethylbenzene-1-sulfonate has shown promise in various scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound has been investigated for its potential biological activity, including its role in inhibiting specific disease-related targets.
Medicine: Preclinical studies have demonstrated its potential in drug development, and clinical trials are underway to evaluate its efficacy and safety in humans.
Industry: It may be used in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenyl 2,4,5-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, modulating their activity. The sulfonate group may also play a role in enhancing the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Lacks the sulfonate group, which may affect its solubility and reactivity.
2,4,5-Trimethylbenzenesulfonyl chloride: Contains the sulfonate group but lacks the benzyloxy phenyl moiety.
Uniqueness
4-(Benzyloxy)phenyl 2,4,5-trimethylbenzene-1-sulfonate is unique due to the combination of the benzyloxy group and the trimethylbenzene sulfonate moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) 2,4,5-trimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4S/c1-16-13-18(3)22(14-17(16)2)27(23,24)26-21-11-9-20(10-12-21)25-15-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQXQKYFECTKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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